molecular formula C21H18N2O3 B5701559 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione

5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione

Cat. No. B5701559
M. Wt: 346.4 g/mol
InChI Key: KNMBIVNBUQALHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoindole derivatives and has been shown to possess a range of biological activities that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Studies have shown that 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has also been shown to protect neurons from oxidative stress-induced damage and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is that it has been extensively studied in various disease models, which makes it a well-characterized compound for further research. However, one of the limitations of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to further elucidate its biological effects.

Future Directions

There are several future directions for research on 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to explore the potential therapeutic applications of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione in other disease models, such as autoimmune diseases and cardiovascular diseases. Additionally, future research could focus on the development of more potent and selective analogs of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione for use in preclinical and clinical studies.

Synthesis Methods

The synthesis of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the condensation of 2-amino-3-cyclohexylpropanoic acid with phthalic anhydride to form the intermediate 5-(2-carboxy-3-cyclohexylpropyl)phthalic anhydride. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product, 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various disease models. Studies have shown that this compound has anti-inflammatory, anti-tumor, and neuroprotective effects. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-cyclohexylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20-15-11-10-13(19-22-17-8-4-5-9-18(17)26-19)12-16(15)21(25)23(20)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMBIVNBUQALHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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